Product packaging for D-(+)-Cellotriose(Cat. No.:CAS No. 9051-99-4)

D-(+)-Cellotriose

Cat. No.: B10769720
CAS No.: 9051-99-4
M. Wt: 504.4 g/mol
InChI Key: FYGDTMLNYKFZSV-UHFFFAOYSA-N
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Description

Globotriose (Galα1-4Galβ1-4Glc), a key trisaccharide, is an essential research tool for investigating the pathogenesis of Shiga toxin-producing E. coli (STEC) and uropathogenic E. coli (UPEC). This compound serves as the minimal carbohydrate receptor for Shiga toxin (Stx) and its variants, which are responsible for the severe complications of STEC infections, such as hemorrhagic colitis and hemolytic-uremic syndrome (HUS). By acting as a soluble receptor analog, Globotriose is instrumental in studies aimed at elucidating the toxin's binding affinity, internalization mechanism, and cellular cytotoxicity. Furthermore, it is the core structure of the globoseries glycosphingolipids, including the P-blood group antigen, which facilitates the attachment of P-fimbriated UPEC to the uroepithelium, a critical initial step in the development of urinary tract infections (UTIs). Researchers utilize high-purity Globotriose in a variety of applications, including competitive inhibition assays, glycan microarray fabrication, structural biology studies of lectin-carbohydrate interactions, and the development of novel anti-adhesive therapeutics and diagnostic agents for bacterial infections. Its well-defined structure makes it a fundamental building block in synthetic glycochemistry for constructing more complex oligosaccharide and glycoconjugate architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H32O16 B10769720 D-(+)-Cellotriose CAS No. 9051-99-4

Properties

IUPAC Name

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYGDTMLNYKFZSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859579
Record name Hexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranose
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Molecular Weight

504.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [IUCLID]
Record name Cellulase
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CAS No.

9012-54-8, 1109-28-0, 9037-55-2, 6118-87-2
Record name Cellulase
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Record name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose
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Record name beta-D-Galactopyranosyl-(1->4)-beta-D-galactopyranosyl-(1->4)-D-galactose
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Biosynthesis and Advanced Synthetic Strategies of Globotriose and Its Derivatives

Enzymatic Synthesis Pathways of Globotriose (B1671595)

The enzymatic synthesis of globotriose is recognized as a highly efficient and specific method, proceeding under mild conditions. scispace.com These strategies often employ multi-enzyme systems, sometimes in a "one-pot" setup, to construct the trisaccharide from simpler, less expensive substrates. nih.govmdpi.comrsc.org

Role of Leloir Pathway Enzymes in Nucleotide Sugar Precursor Generation

The biosynthesis of globotriose is heavily dependent on the Leloir pathway, a fundamental metabolic route for galactose metabolism. wikipedia.orgresearchgate.net Enzymes from this pathway are essential for producing the activated sugar donor, Uridine Diphosphate Galactose (UDP-Gal), required for the final glycosylation step. researchgate.net The pathway begins with the phosphorylation of galactose and proceeds through a series of enzymatic reactions to generate UDP-Gal. nih.govnih.gov

The initial step in harnessing galactose for globotriose synthesis is its phosphorylation, a reaction catalyzed by the enzyme galactokinase (GalK). droracle.aimedscape.com GalK transfers a phosphate (B84403) group from ATP to α-D-galactose, yielding galactose-1-phosphate (Gal-1-P). researchgate.netnih.gov This reaction is the committed step for galactose entry into the Leloir pathway. nih.gov In various multi-enzyme synthetic systems, GalK from sources like E. coli or Streptococcus pneumoniae is utilized to convert galactose into Gal-1-P, setting the stage for its eventual activation into a sugar nucleotide donor. scispace.comnih.govnih.gov

Uridine Diphosphate (UDP)-glucose pyrophosphorylase, encoded by the galU gene in prokaryotes, is a pivotal enzyme in carbohydrate metabolism. frontiersin.org It catalyzes the reversible formation of UDP-glucose (UDP-Glc) and pyrophosphate from glucose-1-phosphate (Glc-1-P) and UTP. frontiersin.org While its primary role is in UDP-Glc synthesis, it is a critical component of the enzymatic machinery for globotriose production. scispace.comnih.govnih.gov In these systems, GalU works in concert with other enzymes to ensure a steady supply of the necessary uridine-activated sugar precursors for the subsequent generation of UDP-Gal. rsc.org

The high cost of the sugar nucleotide donor, UDP-Gal, is a significant barrier to the large-scale synthesis of oligosaccharides like globotriose. scispace.com To overcome this, highly efficient in situ regeneration systems for UDP-Gal have been developed. scispace.comoup.com These systems are often integrated into one-pot multi-enzyme syntheses. nih.govresearchgate.net

One notable strategy involves creating a recombinant E. coli strain, or "superbug," engineered with an artificial gene cluster. This cluster contains the genes for five essential enzymes: GalK, Galactose-1-phosphate uridylyltransferase (GalPUT), GalU, Pyruvate kinase (PykF), and the final glycosyltransferase (LgtC). scispace.comrsc.org This whole-cell approach effectively regenerates UDP-Gal from less expensive starting materials like galactose. scispace.comrsc.org Another approach combines recombinant E. coli overexpressing the UDP-Gal biosynthetic genes (galK, galT, galU) with Corynebacterium ammoniagenes, which produces the necessary UTP from the inexpensive precursor orotic acid. nih.gov This coupled system achieved a high concentration of UDP-Gal (44 g/L). nih.gov Other systems utilize a streamlined four-enzyme cocktail of galactokinase, UDP-glucose pyrophosphorylase, α-1,4-galactosyltransferase, and a pyrophosphatase to produce globotriose from galactose. nih.gov

These regenerative systems significantly enhance the economic feasibility and efficiency of globotriose synthesis.

Table 1: Examples of Multi-Enzyme Systems for Globotriose Synthesis

System Type Key Enzymes Included Starting Substrates Organism(s) Used Reference
One-Pot System Galactokinase (SpGalK), UDP-glucose pyrophosphorylase (SpGalU), α-1,4-galactosyltransferase (LgtC), Pyrophosphatase Galactose, Lactose (B1674315), ATP, UTP Recombinant E. coli nih.gov
"Superbug" Galactokinase (GalK), Galactose-1-phosphate uridylyltransferase (GalPUT), UDP-glucose pyrophosphorylase (GalU), Pyruvate kinase (PykF), α-1,4-galactosyltransferase (LgtC) Galactose, Lactose, Phosphoenolpyruvate (B93156) (PEP) Engineered E. coli scispace.comrsc.org

Glycosyltransferase-Mediated Glycosylation

The final and definitive step in forming globotriose is the creation of the specific α-1,4-glycosidic bond. This reaction is catalyzed by a specific glycosyltransferase, which ensures high regio- and stereoselectivity. scispace.com

The key enzyme responsible for the synthesis of globotriose is α-1,4-galactosyltransferase (LgtC, EC 2.4.1.228). nih.gov This enzyme transfers a galactose residue from the activated donor, UDP-Gal, to the C4 hydroxyl group of the terminal galactose of a lactose acceptor (Galβ1-4Glc). nih.govchemilyglycoscience.com The LgtC gene, originally identified in pathogens like Neisseria meningitidis and Neisseria gonorrhoeae, has been successfully cloned and overexpressed in E. coli. nih.govresearchgate.net The recombinant LgtC enzyme exhibits high specific activity (5 units/mg protein) and is the cornerstone of various chemoenzymatic and one-pot syntheses of globotriose and its derivatives. nih.govnih.govresearchgate.net When coupled with UDP-Gal regeneration systems, the use of LgtC has enabled the production of globotriose at very high titers, reaching up to 188 g/L. nih.gov

Table 2: Key Enzymes and their Roles in Globotriose Synthesis

Enzyme Abbreviation EC Number Role in Synthesis Pathway Reference
Galactokinase GalK 2.7.1.6 Phosphorylates galactose to produce galactose-1-phosphate. nih.govnih.gov
UDP-Glucose Pyrophosphorylase GalU 2.7.7.9 Synthesizes UDP-glucose, a precursor in the UDP-Gal regeneration cycle. nih.govfrontiersin.org
Galactose-1-Phosphate Uridylyltransferase GalT / GalPUT 2.7.7.12 Converts galactose-1-phosphate to UDP-galactose using UDP-glucose. nih.govrsc.org
Substrate Specificity and Reaction Mechanisms of LgtC

The enzyme α-1,4-galactosyltransferase (LgtC), particularly from Neisseria meningitidis, is a key biocatalyst in the synthesis of globotriose. nih.govresearchgate.net This enzyme facilitates the transfer of a galactose residue from a donor substrate, Uridine diphosphate-galactose (UDP-Gal), to an acceptor molecule to form a specific α-1,4-galactosidic linkage. scispace.com The primary acceptor substrate for the synthesis of globotriose is lactose (Galβ1-4Glc). nih.govnih.gov

The reaction mechanism involves the LgtC enzyme catalyzing the transfer of the galactosyl group from UDP-Gal to the C4 hydroxyl group of the terminal galactose unit of lactose, resulting in the formation of globotriose (Galα1-4Galβ1-4Glc). scispace.com Research has demonstrated that the substrate specificity of LgtC is not entirely absolute. In engineered Escherichia coli systems, once the primary acceptor, lactose, is depleted, LgtC can utilize the newly synthesized globotriose as an acceptor substrate. nih.gov This leads to the addition of further galactose units, resulting in the formation of a series of polygalactosylated compounds. nih.gov This characteristic underscores a degree of flexibility in the enzyme's acceptor recognition, which can be harnessed or must be controlled depending on the desired final product. A truncated version of the LgtC gene has been successfully cloned and expressed in E. coli, yielding a highly active recombinant enzyme that has been instrumental in characterizing acceptor specificity and in the synthesis of globotriose and its derivatives. researchgate.net

Enzymatic Elongation to Higher Globo Series Oligosaccharides (e.g., Globotetraose (B1165421) by LgtD)

The biosynthetic pathway starting with globotriose can be extended to produce more complex globo-series oligosaccharides, such as globotetraose (GalNAcβ1-3Galα1-4Galβ1-4Glc). This enzymatic elongation is primarily accomplished by the action of β-1,3-N-acetylgalactosaminyltransferase (LgtD). nih.gov The LgtD enzyme, identified from Haemophilus influenzae Rd, specifically transfers an N-acetylgalactosamine (GalNAc) residue to globotriose. researchgate.netnih.gov

Studies have confirmed that globotriose is a highly preferred acceptor substrate for the LgtD enzyme. nih.gov The synthesis of globotetraose requires the LgtD transferase and the corresponding sugar nucleotide donor, UDP-N-acetylgalactosamine (UDP-GalNAc). nih.gov The high cost and potential product inhibition associated with UDP-GalNAc have spurred the development of multi-enzyme systems that allow for its in situ regeneration from more affordable starting materials. nih.gov In metabolically engineered E. coli, the synthesis of globotetraose is achieved by co-expressing the lgtC gene for globotriose synthesis with the lgtD gene. nih.gov To ensure a sufficient supply of the UDP-GalNAc donor, an additional gene, such as wbpP from Pseudomonas aeruginosa which encodes a UDP-GalNAc C4 epimerase, is often overexpressed. nih.gov This integrated enzymatic system demonstrates an efficient pathway for elongating globotriose to higher-order glycans. nih.gov

Glycosyl Hydrolase-Catalyzed Transglycosylation Approaches

An alternative to synthesis using glycosyltransferases is the use of glycoside hydrolases operating in a reverse catalytic mode known as transglycosylation. rsc.org This approach often utilizes more accessible and less expensive donor substrates. rsc.orgresearchgate.net

α-Galactosidases (EC 3.2.1.22), which naturally cleave terminal α-galactose residues, can be employed to catalyze the formation of the α1-4 glycosidic bond in globotriose through transglycosylation. nih.govresearchgate.net A notable example is a novel GH27 family α-galactosidase, AgaBf3S, from Bacteroides fragilis. nih.gov When cloned and expressed in E. coli, this enzyme efficiently synthesizes globotriose. nih.gov

The reaction involves transferring a galactosyl residue from an activated donor, such as p-nitrophenyl-α-D-galactopyranoside (pNPαGal), to lactose, which acts as the acceptor. nih.gov The AgaBf3S enzyme demonstrates high efficiency and strict α1-4 regioselectivity, producing globotriose as the single transglycosylation product. nih.gov This one-enzyme, one-step synthetic method is lauded for its simplicity, speed, and lower cost compared to some glycosyltransferase-based systems. nih.govresearchgate.net

Synthesis of Globotriose using α-Galactosidases
EnzymeSource OrganismDonor SubstrateAcceptor SubstrateMax. YieldReference
AgaBf3SBacteroides fragilisp-nitrophenyl-α-D-galactopyranoside (pNPαGal)Lactose32.4% nih.govresearchgate.net
Aga2Bifidobacterium brevep-nitrophenyl-α-D-galactopyranoside (pNPGal)Various, including disaccharidesN/A rsc.org

A significant challenge in using wild-type glycosidases for synthesis is their inherent hydrolytic activity, which can break down the newly formed product, leading to moderate or low yields. rsc.org To overcome this, protein engineering strategies are employed to enhance the transglycosylation-to-hydrolysis ratio. rsc.orgnih.gov

Directed evolution, combining random and site-directed mutagenesis, has been successfully applied to tailor glycosidase activity for synthetic purposes. nih.govrsc.org For instance, the α-galactosidase Aga2 from Bifidobacterium breve was subjected to directed evolution. rsc.orgrsc.org This process yielded the mutant enzyme V564N, which exhibited significantly enhanced α-transgalactosylation efficiency with reportedly unobservable hydrolytic activity towards the transglycosylation products. rsc.orgrsc.org This engineered biocatalyst enables the efficient one-step synthesis of α-galacto-oligosaccharides, including globotriose derivatives, from simple and inexpensive substrates, demonstrating the power of engineering to create enzymes optimized for the formation of specific, defined glycosidic linkages. rsc.org

Whole-Cell Biocatalysis and Metabolic Engineering for Globotriose Production

To streamline production and circumvent challenges like enzyme purification and cofactor costs, whole-cell biocatalysis has emerged as a powerful strategy. rsc.orgnih.gov By metabolically engineering microorganisms, entire cells are converted into efficient factories for oligosaccharide synthesis. nih.govrsc.org

Recombinant Escherichia coli Strains as Biocatalysts

Escherichia coli is a favored host for creating whole-cell biocatalysts due to its well-understood genetics and established high-cell-density cultivation techniques. nih.govnih.gov Several recombinant E. coli strains have been developed for the large-scale production of globotriose and its derivatives. nih.govrsc.orgrsc.org

One prominent approach involves constructing an artificial gene cluster on a single plasmid. scispace.comrsc.org In a "superbug" strategy, the genes for five different enzymes involved in the synthesis pathway were linked on a plasmid and transformed into an E. coli host strain (NM522). rsc.orgrsc.org This host was specifically chosen because it lacks the lacZ gene, thereby eliminating the internal β-galactosidase that could otherwise hydrolyze the lactose substrate. rsc.org These recombinant cells, often permeabilized with detergents like Triton X-100 to improve substrate and product transfer, serve as highly concentrated biocatalysts. scispace.comkoreascience.kr This whole-cell system effectively alleviates the need for expensive cofactors like ATP and UDP-sugars, as the cell's own metabolic machinery handles their regeneration. scispace.comrsc.org

Another successful strategy involves high-cell-density cultivation of an E. coli strain engineered to overexpress the Neisseria meningitidis lgtC gene. nih.gov This strain, also designed to lack galactosidase activity, was fed with glycerol (B35011) and lactose to produce large quantities of globotriose in vivo. nih.gov The same system was further engineered to produce globotetraose by incorporating the lgtD and wbpP genes. nih.gov

Comparison of Synthesis Yields for Globotriose Derivatives using Whole Cells vs. Purified Enzymes
Acceptor SubstrateProductYield (%) - Whole CellsYield (%) - Purified Enzymes
LactoseGlobotriose7592
Allyl LactosideAllyl Globotrioside8566
Propargyl LactosidePropargyl Globotrioside6077
Lactose-N3Globotriose-N35084
Data adapted from Zhang J, et al. (2003). scispace.com

These examples of metabolically engineered E. coli highlight the practicality and efficiency of using whole-cell biocatalysts for the large-scale production of globotriose with defined regio- and stereospecificity under mild reaction conditions. rsc.org

Development of "Superbug" Systems for Multienzyme Cascade Reactions

The large-scale production of complex oligosaccharides like globotriose has been a significant challenge, hindering further exploration of their therapeutic potential. rsc.orgnih.gov To address this, researchers have developed innovative biosynthetic approaches, most notably the "superbug" system. rsc.orgnih.gov This system utilizes a single, genetically engineered bacterial strain to perform multi-enzyme cascade reactions, offering an economical and efficient method for producing globotriose and its derivatives. rsc.org

The core of this technology is the creation of a recombinant Escherichia coli strain, specifically E. coli NM522, which hosts an artificial gene cluster on a single plasmid vector. rsc.orgnih.gov This plasmid, named pLDR20-CKTUF, was constructed by linking the genes of five essential enzymes involved in the globotriose biosynthetic pathway. rsc.orgnih.gov This whole-cell approach circumvents the need for laborious enzyme purifications, which can lead to decreased enzymatic activity. rsc.org

The "superbug" system is designed to synthesize globotriose from more straightforward and less expensive precursors like galactose and lactose. rsc.org The engineered cells contain the necessary enzymatic machinery to perform the required glycosylation steps with high regio- and stereospecificity under mild conditions. rsc.org A key advantage of using living bacterial cells is that the high-energy phosphates required for glycosylation can be supplied by the cell's normal metabolism, reducing the need to add expensive cofactors like phosphoenolpyruvate (PEP) or adenosine (B11128) 5'-triphosphate (ATP) stoichiometrically, as is required in in vitro systems. rsc.org The process is initiated by inducing the expression of the enzyme cascade, after which the cells are harvested and can be used directly in the reaction. scispace.com This novel method represents a significant step towards generating ligand diversity for potential carbohydrate-based drug development. rsc.orgnih.gov

Table 1: Components of the Globotriose-Producing "Superbug" System

Component Description Reference
Host Strain Escherichia coli NM522 rsc.org, nih.gov
Plasmid pLDR20-CKTUF rsc.org, nih.gov, researchgate.net
Enzymes Five associated enzymes from the globotriose biosynthetic pathway encoded on the plasmid. rsc.org, nih.gov
Precursors Galactose and Lactose rsc.org
Energy Source Supplied by the host cell's normal metabolism. rsc.org

| Purpose | Large-scale, economical synthesis of globotriose and its derivatives. | rsc.org, nih.gov |

Optimization of Biosynthetic Pathways for High-Yield Production

Achieving industrially relevant titers, yields, and productivity for compounds like globotriose requires systematic optimization of the biosynthetic pathway. nih.gov Metabolic engineering provides a suite of tools to enhance the output from microbial cell factories by rewiring cellular metabolism. researchgate.net Optimization can be approached at multiple levels, including genetic modifications, fermentation process control, and pathway balancing. psu.edu

A primary strategy involves the overexpression of key enzymes in the pathway and the deletion of competing metabolic routes. psu.edu For globotriose synthesis, this includes ensuring high-level expression of the necessary glycosyltransferases. For instance, the Kyowa Hakko Kogyo Co. developed a "bacterial coupling" technology that utilizes a Corynebacterium ammoniagenes strain engineered to produce UTP, which is then coupled with an E. coli strain overexpressing UDP-Gal biosynthetic genes (galK, galT, galU, ppa). When combined with a third E. coli strain expressing the α-1,4-galactosyltransferase LgtC, this system achieved a high concentration of globotriose at 188 g/liter .

Further optimization focuses on the reaction conditions. alliedacademies.org For the "superbug" system, small-scale reactions were used to determine the optimal conditions for catalysis, including substrate concentrations (e.g., 25 mM acceptor, 50 mM Gal), cofactors (e.g., 10 mM MnCl₂, 10 mM MgCl₂), and buffer conditions (50 mM HEPES buffer, pH 7.5). rsc.org The temperature for cell culture and enzyme expression was also optimized, with induction occurring by raising the temperature from 30 °C to 40 °C. rsc.orgscispace.com

Balancing the metabolic flux is critical to avoid the accumulation of toxic intermediates or placing an excessive metabolic burden on the host cell. illinois.edu Strategies such as combinatorial transcriptional engineering, which involves using promoters of varying strengths to tune the expression level of each pathway gene, can be employed to customize and optimize the pathway for a specific host strain. illinois.edu Co-localization of pathway enzymes, for example, by fusing them, can also enhance efficiency by increasing local concentrations of substrates and intermediates. researchgate.net

Table 2: Strategies for Optimizing Globotriose Biosynthesis

Optimization Strategy Method Example/Impact Reference
Genetic Engineering Overexpression of key pathway genes (galK, galT, galU, ppa, lgtC). Achieved globotriose concentration of 188 g/liter in a bacterial coupling system.
Pathway Balancing Combinatorial transcriptional engineering using varied promoters. Customizes metabolic flux to avoid bottlenecks and toxicity, specific to the host strain. illinois.edu
Process Control Optimization of pH, temperature, and substrate/cofactor concentrations. Optimal conditions for "superbug" system identified as pH 7.5 and 40°C for expression. rsc.org, alliedacademies.org

| Protein Co-localization | Fusing metabolic enzymes together. | Increases local enzyme and substrate concentrations, facilitating substrate channeling. | researchgate.net |

Chemical and Chemoenzymatic Synthesis of Globotriose and its Analogues

Synthesis of Modified Globotriose Derivatives

The synthesis of modified globotriose derivatives is crucial for developing potential therapeutics and research tools, such as neutralizers for Shiga toxin. rsc.orgnih.gov Both biosynthetic and chemoenzymatic methods have been successfully employed to create these analogues.

A one-pot, multi-enzyme system has been designed for the preparative-scale synthesis of globotriose and its derivatives. nih.gov This system contains a galactokinase (SpGalK), a UDP-glucose pyrophosphorylase (SpGalU), an α-1,4-galactosyltransferase (LgtC), and an inorganic pyrophosphatase. nih.gov A key feature of this system is the promiscuity of SpGalK and SpGalU, which can accept various galactose derivatives to produce the corresponding UDP-galactose analogues. nih.gov These modified sugar donors are then transferred by LgtC to an acceptor, resulting in the rapid preparation of globotriose derivatives. nih.gov Using this method, three different globotriose analogues were successfully synthesized. nih.gov

Similarly, the "superbug" system, which uses genetically engineered E. coli, has also been conveniently applied to synthesize a series of globotriose derivatives. rsc.org This demonstrates the versatility of whole-cell biocatalysts in generating a library of related oligosaccharide structures for drug development. rsc.org

Preparation of Aminooxy Globotriose for Glycoconjugation

For applications such as the development of glycoconjugate vaccines or glycoarrays, carbohydrates must be functionalized with a linker for attachment to proteins or surfaces. nih.govd-nb.info The aminooxy group is particularly useful as it can react chemoselectively with aldehydes or ketones to form stable oxime linkages. nih.govresearchgate.net

Comparative Analysis of Synthetic Efficiency and Stereoselectivity

The synthesis of globotriose and its analogues can be achieved through biosynthetic, chemical, or chemoenzymatic routes, each with distinct advantages regarding efficiency and stereoselectivity.

Biosynthetic and Enzymatic Methods: These approaches are renowned for their exceptional specificity. rsc.org Glycosyltransferase-catalyzed synthesis provides high efficiency and complete regio- and stereospecificity under very mild reaction conditions. rsc.org For example, the "superbug" system produces globotriose with defined stereochemistry due to the inherent nature of the enzymes involved. rsc.org Similarly, a one-enzyme system using AgaBf3S for transglycosylation produced globotriose with a maximum yield of 32.4% in a simple, fast, and low-cost reaction. researchgate.net Multi-enzyme one-pot systems also offer a facile route to derivatives. nih.gov The primary advantages are fewer steps, mild conditions, and precise stereochemical control.

Table of Mentioned Compounds

Compound Name
Globotriose
Globotriose trisaccharide
Galactose
Lactose
Phosphoenolpyruvate (PEP)
Adenosine 5'-triphosphate (ATP)
UDP-glucose (UDP-Glc)
Glucose-1-phosphate (Glc-1-P)
UDP-galactose (UDP-Gal)
Uridine triphosphate (UTP)
[α-d-Gal-(1,4)-β-d-Gal-(1,4)-β-d-Glc-α-aminooxy]
N-hydroxysuccinimide (NHS)

Cellular and Biological Functions of Globotriose

Globotriose (B1671595) as a Core Structure of Glycosphingolipid Gb3

Globotriose constitutes the essential carbohydrate moiety of the glycosphingolipid globotriaosylceramide, often referred to as Gb3. researchgate.netresearchgate.net A glycosphingolipid is a molecule composed of a lipid part, ceramide, and a carbohydrate part. In the case of Gb3, the structure consists of a ceramide molecule anchored in the cell membrane's outer leaflet, to which the globotriose trisaccharide is attached. nih.govfrontiersin.org

The synthesis of the oligosaccharide component of Gb3 occurs within the Golgi apparatus. nih.gov This process involves a sequential addition of sugar molecules catalyzed by specific enzymes:

Glucosylceramide (GlcCer) formation: The enzyme glucosylceramide synthase (GCS) attaches a glucose molecule to a ceramide base.

Lactosylceramide (B164483) (LacCer) formation: The enzyme β-1,4 galactosyltransferase 5 (β4Gal-T5) then adds a galactose molecule to GlcCer.

Gb3 formation: Finally, the enzyme lactosylceramide α-1,4-galactosyltransferase, also known as Gb3 synthase, adds a second galactose molecule with an α-1,4 linkage to LacCer, completing the globotriose structure and forming Gb3. nih.gov

This entire molecule, Gb3, is also known by other names depending on the context, such as the cell differentiation antigen CD77 and the Pk blood group antigen. nih.govcreative-diagnostics.com The presence and arrangement of this globotriose-containing glycolipid in cellular membranes, particularly in cholesterol-rich microdomains known as lipid rafts, are crucial for its biological functions. nih.govcreative-diagnostics.comulisboa.pt

Roles in Cellular Communication and Intercellular Recognition

Glycosphingolipids (GSLs), including Gb3, are pivotal in mediating cellular communication and recognition. nih.gov The complex carbohydrate chains they display on the cell surface act as informational codes, allowing for specific interactions between cells and with the extracellular environment. These interactions are fundamental to the coordinated behavior of cells in tissues and organs. Gb3, by being part of these surface structures, is directly involved in processes like cell adhesion and differentiation. nih.govcreative-diagnostics.com

Participation in Cell Adhesion Processes

Glycosphingolipids are integral components of specialized membrane microdomains called lipid rafts, which serve as organizing centers for proteins involved in cell adhesion and signaling. ulisboa.ptnih.gov The accumulation of Gb3 within these rafts can influence the membrane's properties and the function of associated adhesion molecules. Research has provided direct evidence that an excess of intracellular Gb3 can lead to the up-regulation of key cell adhesion molecules on the surface of vascular endothelial cells, including intercellular adhesion molecule-1 (ICAM-1), vascular cell adhesion molecule-1 (VCAM-1), and E-selectin. nih.gov This modulation of adhesion molecule expression underscores the role of Gb3 in mediating interactions between cells, such as the attachment of inflammatory cells to the endothelium. nih.govahajournals.org

Influence on Cell Differentiation

The expression patterns of glycosphingolipids, including Gb3, change significantly during cellular differentiation, indicating their importance in this process. nih.govnih.govnih.gov Gb3 is recognized as the differentiation antigen CD77, which is notably expressed on specific B lymphocyte populations and plays a role in their development. creative-diagnostics.com

Research has shown that shifts in GSL composition are critical for cell fate decisions. For instance, human embryonic stem cells that are rich in globo-series GSLs like Gb3 tend to differentiate into non-neural cell types, while a decrease in these GSLs is associated with differentiation towards neural lineages. nih.gov In fact, studies have demonstrated that Gb3 can specifically inhibit the expression of neural markers in murine embryonic stem cells, preventing their differentiation into neurons or glial cells. nih.gov Furthermore, the expression of Gb3 and other globo-series GSLs increases as monocytic precursor cells mature, highlighting its role as a marker for specific hematopoietic lineages. nih.gov

Involvement in Immune System Functionality

Glycosphingolipids are key players in the immune system, acting as modulators of immune cell function, recognition, and signaling. nih.govfrontiersin.org Their diverse structures allow them to participate in a wide array of immune processes, from development and differentiation to the activation of both innate and adaptive responses. nih.govaist.go.jp

Glycolipids in Immune Cell Recognition and Activation

Glycosphingolipids on the surface of immune cells are involved in immune recognition, the recruitment of proteins to specific membrane domains, and the transduction of activation signals. nih.govcreative-diagnostics.com Gb3, in its role as the CD77 antigen, is predominantly expressed on germinal center B cells and is essential for the production of high-affinity antibodies. creative-diagnostics.comnih.govbiorxiv.org It facilitates signaling through the B cell receptor (BCR) complex by interacting with the co-receptor CD19. nih.govbiorxiv.org This interaction amplifies signaling pathways crucial for affinity maturation, a process where B cells are selected to produce antibodies that bind more effectively to their targets. nih.govbiorxiv.org Beyond B cells, globo-series GSLs like Gb3 are also abundant on other immune cells, such as dendritic cells, where they contribute to the complex landscape of cell surface molecules that govern immune interactions. nih.gov

Modulation of Invariant Natural Killer T (iNKT) Cell Development

Invariant Natural Killer T (iNKT) cells are a unique subset of T lymphocytes that bridge the innate and adaptive immune systems. frontiersin.org A defining characteristic of iNKT cells is their T-cell receptor (TCR), which does not recognize peptide antigens like conventional T cells, but instead recognizes glycolipid antigens presented by the CD1d molecule. nih.govucsd.edunih.gov

The development and positive selection of iNKT cells in the thymus are dependent on their ability to recognize endogenous, or "self," glycolipid antigens presented by other thymocytes. nih.govnih.gov While a single, specific endogenous antigen responsible for this process has not been definitively identified, it is clear that a variety of glycosphingolipids are involved. nih.gov One such candidate that has been studied is isoglobotrihexosylceramide (B1236086) (iGb3), an isomer of Gb3. nih.govnih.gov The ability of the developing iNKT cell's TCR to interact with these self-glycolipid/CD1d complexes is a crucial checkpoint that ensures the maturation of a functional iNKT cell population. nih.gov This interaction with endogenous glycolipids like those from the globo-series is fundamental for shaping the iNKT cell repertoire.

Table 1: Summary of /Gb3

Function CategorySpecific Role of Globotriose/Gb3Key Processes Involved
Structural Core carbohydrate of the glycosphingolipid Gb3 (CD77). nih.govcreative-diagnostics.comGlycosphingolipid biosynthesis in the Golgi apparatus. nih.gov
Cellular Communication Acts as a cell surface marker for intercellular recognition. nih.govResides in lipid rafts, organizing signaling platforms. ulisboa.ptnih.gov
Cell Adhesion Upregulates expression of adhesion molecules (ICAM-1, VCAM-1). nih.govMediates cell-cell interactions, such as leukocyte-endothelial adhesion. nih.gov
Cell Differentiation Influences cell fate, particularly in stem cells and hematopoietic lineages. nih.govActs as the differentiation antigen CD77 on B cells. creative-diagnostics.com
Immune Function Essential for germinal center B cell responses and antibody affinity maturation. nih.govRecognition by and activation of immune cells. nih.govcreative-diagnostics.com
Modulates iNKT cell development through recognition of endogenous glycolipids. nih.govnih.govPositive selection of iNKT cells in the thymus. nih.gov

Recruitment of Proteins to Specific Membrane Microdomains

Globotriaosylceramide (Gb3) is a key player in the lateral organization of the plasma membrane, contributing to the formation of specialized, dynamic regions known as membrane microdomains or lipid rafts. These domains are enriched in sphingolipids, cholesterol, and specific membrane proteins, and they serve as platforms for concentrating and facilitating interactions between signaling molecules. By residing within these rafts, Gb3 can directly or indirectly recruit and sequester various proteins, thereby modulating their activity and downstream signaling pathways.

One of the well-documented instances of Gb3-mediated protein recruitment involves the proto-oncogene tyrosine-protein kinase, cSrc . Research has demonstrated a direct interaction between Gb3 and cSrc within glycosphingolipid-enriched microdomains (GEMs). nih.govresearchgate.netnih.govresearchgate.net Studies utilizing co-immunoprecipitation have shown that cSrc and its phosphorylated, active form are significantly enriched in GEMs that contain Gb3. nih.gov The formation of this Gb3-cSrc complex is not only a matter of co-localization but appears to be a regulatory mechanism, as the levels of cSrc within these microdomains are dependent on the presence of Gb3. nih.gov For instance, the inhibition of Gb3 synthesis has been shown to cause a significant decrease in the amount of cSrc associated with these membrane rafts, suggesting that Gb3 is crucial for the recruitment and stabilization of cSrc in these signaling hubs. nih.gov

Another critical example of protein recruitment by Gb3 is observed in the context of the immune system, specifically in B cells. The plasma membrane glycoprotein (B1211001) CD19 , a crucial co-receptor for the B cell receptor (BCR), is directly recruited by Gb3. nih.gov This interaction facilitates the translocation of CD19 to the BCR complex, a critical step for initiating downstream signaling pathways that are essential for B cell activation and affinity maturation. nih.gov The binding of Gb3 to CD19 disrupts the interaction between CD19 and its chaperone protein CD81, freeing CD19 to engage with the BCR signaling machinery. nih.gov This recruitment is a key event in amplifying the signaling cascade that leads to the production of high-affinity antibodies. nih.gov

Furthermore, Gb3 has been implicated in the recruitment of another Src family kinase, Lyn , to glycolipid-enriched membrane domains in B cells. The cross-linking of Gb3 on the cell surface, for example by its ligand Shiga toxin, has been shown to induce the recruitment and subsequent activation of Lyn kinase within these microdomains. nih.gov This event is significant as it demonstrates a mechanism by which extracellular signals can be transduced across the membrane via Gb3 to activate intracellular signaling cascades that are pivotal for processes such as apoptosis. nih.gov

The recruitment of these proteins to specific membrane microdomains by Gb3 underscores the functional importance of this glycosphingolipid in creating organized signaling platforms within the cell membrane. By orchestrating the localization of key signaling molecules, Gb3 plays a central role in a variety of cellular responses, from cancer progression to immune defense.

Recruited ProteinInteracting MoleculeCellular ContextFunctional Consequence of RecruitmentQuantitative Data
cSrc Globotriaosylceramide (Gb3)Cancer cells (e.g., colon cancer)Formation of a Gb3-cSrc complex within glycosphingolipid-enriched microdomains (GEMs), leading to the modulation of downstream signaling pathways involved in cancer drug resistance. nih.govresearchgate.netnih.govresearchgate.netInhibition of Gb3 synthesis can lead to a fourfold decrease in cSrc levels within GEMs. nih.gov
CD19 Globotriaosylceramide (Gb3)Germinal center B cellsGb3 binds directly to CD19, facilitating its translocation to the B cell receptor (BCR) complex, which is essential for triggering downstream signaling for antibody affinity maturation. nih.govDissociation constant (Kd) of 4.8 μM for the Gb3-CD19 interaction. nih.gov
Lyn kinase Globotriaosylceramide (Gb3)B-lymphoma cellsCross-linking of Gb3 induces the recruitment and activation of Lyn kinase in glycolipid-enriched membranes, participating in the B-cell receptor signaling cascade. nih.govN/A

Molecular Interactions and Recognition Mechanisms Involving Globotriose

Host-Pathogen Interactions Mediated by Globotriose (B1671595)

The interaction between globotriose on host cells and bacterial adhesins or toxins is a critical determinant in the pathogenesis of several bacterial infections. This recognition is highly specific and initiates a cascade of events leading to bacterial colonization and disease. The study of these interactions is crucial for understanding disease mechanisms and developing therapeutic strategies. csic.espasteur.frnih.gov

Globotriose as a Receptor for Bacterial Adhesins

Globotriose serves as a specific receptor for adhesins expressed on the surface of certain pathogenic bacteria. This interaction allows bacteria to attach to host tissues, a crucial first step in colonization and subsequent infection. mdpi.com The specificity of this binding is a key factor in the tissue tropism observed in these infections.

Uropathogenic Escherichia coli (UPEC) is a primary cause of urinary tract infections (UTIs). oup.com A major virulence factor for UPEC strains associated with pyelonephritis (kidney infection) is the P fimbriae, which are hair-like appendages on the bacterial surface. oup.comnih.gov At the tip of these fimbriae is the PapG adhesin, which specifically recognizes and binds to globotriose-containing glycolipids on the surface of uroepithelial cells. oup.comnih.gov This binding is essential for the colonization of the upper urinary tract. oup.com There are different variants of the PapG adhesin, with PapGII showing a preference for globoside (B1172493) (GbO4), a glycolipid of the globo-series found in the human kidney. nih.gov

The adherence of UPEC to the uroepithelium via P fimbriae not only facilitates colonization but also triggers host inflammatory responses that contribute to the symptoms of pyelonephritis. oup.com Soluble forms of globotriose have been shown to competitively inhibit the attachment of P-fimbriated E. coli to target cells, highlighting the specificity and importance of this interaction. nih.govasm.org

The specific recognition between bacterial adhesins and their host receptors is often directed at a minimal carbohydrate epitope. In the case of P-fimbrial adhesins and other bacterial lectins, the core recognition motif within globotriose is the disaccharide α-D-galactopyranosyl-(1-4)-β-D-galactopyranoside, also known as galabiose (Galα1,4Gal). oup.comnih.gov This motif is the defining feature of the globo-series of glycolipids. asm.org

The binding specificity for the Galα1,4Gal epitope is not limited to UPEC. Streptococcus suis, a pathogen in pigs and a zoonotic agent in humans, also possesses an adhesin, SadP, that recognizes the Galα1,4Gal structure. nih.govnih.govresearchgate.net Interestingly, the SadP adhesin shares no significant sequence homology with the P fimbrial adhesins of E. coli, suggesting a convergent evolution of bacterial pathogens to bind to the same host receptor. nih.govnih.govresearchgate.net The fine-tuning of this binding specificity can vary between different strains and adhesin variants, influencing host and tissue tropism. oup.com For instance, different classes of the PapG adhesin exhibit preferential binding to different Galα1,4Gal-containing isoreceptors. oup.com

Globotriose as a Binding Target for Bacterial Toxins

Beyond mediating bacterial adhesion, globotriose also functions as a crucial binding site for potent bacterial toxins. This interaction facilitates the entry of toxins into host cells, leading to cytotoxicity and severe disease manifestations.

Shiga toxins (Stx), produced by Shigella dysenteriae and certain strains of Escherichia coli (termed Shiga toxin-producing E. coli or STEC), are a family of AB5 toxins. asm.orgnih.gov The toxin consists of an enzymatic A-subunit and a pentameric B-subunit. asm.orgnih.gov The B-subunit is responsible for binding the toxin to the host cell receptor, which is primarily the glycosphingolipid globotriaosylceramide (Gb3). asm.orgnih.govsigmaaldrich.com Gb3 is composed of a globotriose headgroup (Galα1,4Galβ1,4Glc) attached to a ceramide lipid tail. nih.gov

The binding of the Stx B-subunit to Gb3 is a high-affinity interaction that is essential for the subsequent internalization of the toxin. nih.govplos.org Once bound, the toxin-receptor complex is endocytosed and undergoes retrograde transport through the Golgi apparatus to the endoplasmic reticulum, from where the catalytic A-subunit is translocated to the cytosol to exert its toxic effects. asm.orgnih.gov The expression of Gb3 on cell surfaces, particularly on endothelial cells, is a key determinant of tissue susceptibility to Shiga toxins and the development of severe complications like hemolytic-uremic syndrome (HUS). asm.orgplos.org There are two main types of Shiga toxins, Stx1 and Stx2, which both recognize Gb3, although with some differences in binding affinity and receptor specificity that may contribute to their varying degrees of cytotoxicity. nih.govnih.govasm.org

The high-affinity binding of the Shiga toxin B-subunit to globotriose is a result of multiple interaction points. nih.govasm.org X-ray crystallography studies of the Stx1 B-pentamer complexed with an analogue of the globotriose trisaccharide have revealed a remarkable density of binding sites. acs.org Each of the five B-subunit monomers possesses three distinct binding sites for the trisaccharide, designated as sites 1, 2, and 3. nih.govacs.orgnih.gov This results in a total of 15 potential binding sites on the B-pentamer, all located on one face of the pentamer, which is presumed to interact with the cell membrane. acs.org

These multiple binding sites contribute to the high avidity of the toxin for the Gb3 receptor on the cell surface. nih.govasm.org While both Stx1 and Stx2 B-subunits bind to globotriose, mutational analyses have shown differences in their reliance on these binding sites. nih.govnih.gov For instance, Stx1 appears to require all three binding sites for high-affinity binding, whereas Stx2 primarily utilizes sites 1 and 3. nih.gov These structural differences in the binding pockets and their interactions with the globotriose moiety likely underlie the observed variations in receptor specificity and biological activity between Stx1 and Stx2. nih.govnih.gov

Table of Bacterial Adhesins and Toxins Targeting Globotriose

Interacting Molecule Pathogen Specific Receptor/Motif Reference
P-fimbrial adhesin (PapG) Uropathogenic Escherichia coli Globotriose (Galα1,4Galβ1,4Glc) on uroepithelial cells oup.comnih.gov
SadP Adhesin Streptococcus suis Galα1,4Gal-containing oligosaccharides nih.govnih.govresearchgate.net

Table of Mentioned Compounds

Compound Name
Globotriose
Galactose
Glucose
Mannose
Lactose (B1674315)
Galactotriose
α-D-galactopyranosyl-(1-4)-β-D-galactopyranoside (Galabiose)
Globoside (GbO4)
Globotriaosylceramide (Gb3)
Ceramide
Shiga toxin (Stx)
Shiga toxin 1 (Stx1)
Shiga toxin 2 (Stx2)
PapG adhesin
Mechanisms of Toxin Internalization via Globotriose Clustering and Membrane Invagination

The binding of certain bacterial toxins to globotriose, presented on the cell surface as the glycosphingolipid globotriaosylceramide (Gb3/CD77), is the initiating event for their internalization. frontiersin.org A primary example is the Shiga toxin (Stx) family, produced by Shigella dysenteriae and enterohemorrhagic Escherichia coli. asm.orgresearchgate.net The toxin's non-toxic B-subunit is a homopentamer (StxB), which functions as a lectin to mediate the toxin's interaction with the cell. asm.orgacs.org Each StxB pentamer possesses multiple binding sites for the globotriose moiety of Gb3. mbl.or.kr

This multivalent binding capability is crucial for the subsequent steps of internalization. The interaction of the StxB pentamer with Gb3 molecules, which are often located in cholesterol-rich lipid rafts on the plasma membrane, induces the clustering of these receptors. frontiersin.orgasm.org This clustering is a critical event that triggers a cascade of membrane remodeling processes. frontiersin.org The accumulation of toxin-receptor complexes generates localized forces on the membrane. acs.org Specifically, the binding and clustering of StxB on the membrane surface leads to the formation of long, tubular membrane invaginations. frontiersin.orgsemanticscholar.org This process is a form of clathrin-independent endocytosis. frontiersin.orgsemanticscholar.org

The formation of these tubular invaginations is driven by the toxin itself inducing negative membrane curvature. frontiersin.orgsemanticscholar.org This membrane bending is thought to be relieved by the inward budding of the membrane. molecular-interactions.si Following invagination, the toxin-containing vesicles are pinched off from the plasma membrane through processes that can involve actin and cholesterol-dependent membrane reorganization. frontiersin.org Once internalized, the toxin is trafficked via a retrograde transport pathway from the endosomes to the trans-Golgi Network (TGN) and then to the endoplasmic reticulum (ER), from where the toxic A-subunit can enter the cytosol to inhibit protein synthesis. frontiersin.orgasm.orgmbl.or.kr The entire process, from binding and clustering to membrane invagination and retrograde transport, highlights a sophisticated mechanism by which toxins exploit the specific recognition of globotriose to gain entry into target cells. frontiersin.orgasm.org

Lectin-Globotriose Binding Events

A variety of lectins from diverse biological origins demonstrate specificity for the globotriose carbohydrate moiety. researchgate.netnih.gov These proteins, which recognize and bind to specific carbohydrate structures without catalytic activity, are found in all kingdoms of life. researchgate.netoup.comscielo.br

Bacterial Lectins: Besides the well-studied Shiga toxin from E. coli and S. dysenteriae, other bacterial proteins bind Gb3. nih.govfrontiersin.org These include the adhesins SadP from Streptococcus suis and PapG from uropathogenic E. coli, which use Gb3 recognition for host cell adhesion. researchgate.netnih.gov The homotetrameric lectin LecA from the opportunistic pathogen Pseudomonas aeruginosa also binds efficiently to Gb3, inducing membrane invaginations that differ in appearance from those caused by StxB. researchgate.netnih.gov Generally, bacterial lectins that target host globosides have evolved to achieve high specificity and strong affinity, likely as a result of host-pathogen co-evolution. frontiersin.org

Animal Lectins: Lectins from invertebrates also show specificity for globotriose. Mytilec, a lectin from the Mediterranean mussel Mytilus galloprovincialis, and a related lectin, CGL, from Crenomytilus grayanus, bind to globotriose on the surface of cancer cells, leading to cytotoxicity. frontiersin.orgnih.gov

Fungal and Plant Lectins: Lectins from fungi and plants are also known to bind globotriose. researchgate.netfrontiersin.org For example, the Lyophyllum decastes lectin (LDL) from the fried chicken mushroom has a unique fold and binds to globotriose. oup.com Plant lectins are among the most studied and are known for their diverse carbohydrate-binding specificities. scielo.brmdpi.com

This diversity in origin is matched by a variety of protein folds and binding site architectures, which results in differences in affinity and specificity among globotriose-binding lectins. frontiersin.org

A defining characteristic of lectin-carbohydrate interactions is that the affinity of a single binding site for its monosaccharide ligand is often weak, typically in the millimolar (mM) range. rsc.orgrsc.org Biological systems overcome this low affinity through multivalency, a phenomenon also known as the "glycocluster effect". rsc.org

Lectins are frequently multivalent, meaning they possess multiple carbohydrate recognition domains (CRDs) assembled through oligomerization or as tandem repeats in a single polypeptide chain. frontiersin.orgrsc.org For instance, the Shiga toxin B-subunit is a pentamer, and the LecA lectin is a tetramer. asm.orgnih.gov This multivalent architecture allows the lectin to bind simultaneously to multiple glycan ligands, such as globotriose moieties presented in clusters on a cell surface or within a glycolipid-rich membrane domain. frontiersin.orgrsc.org

This simultaneous binding of multiple CRDs to multiple ligands results in a total binding strength, termed avidity, that is significantly greater than the sum of the individual affinities. rsc.orgbiorxiv.org This avid binding not only increases the strength of the interaction but can also enhance its selectivity. rsc.orgfluidic.com The multivalent nature of these interactions is fundamental to their biological function, enabling stable attachment and triggering downstream cellular events like toxin internalization or cell signaling. frontiersin.orgrsc.org

X-ray crystallography has provided detailed atomic-level insights into how various lectins recognize and bind to globotriose. These structural studies reveal diverse protein folds and binding modes.

Shiga Toxin (Stx): The B-subunit of Shiga toxin (StxB) adopts an oligonucleotide/oligosaccharide-binding (OB-fold). frontiersin.org The pentameric arrangement creates multiple binding sites that recognize the terminal Galα(1-4)Gal disaccharide of globotriose. frontiersin.orgfrontiersin.org

Crenomytilus grayanus Lectin (CGL): The crystal structure of CGL from the sea mussel reveals a β-trefoil fold, which dimerizes to form a quaternary structure. nih.govrcsb.org Analysis of the CGL complex with globotriose (Gb3) shows that each CGL monomer can bind three ligands. rcsb.org The recognition involves an extensive network of hydrogen bonds mediated by histidine residues and water molecules, with additional side-chain interactions enhancing the binding to Gb3. nih.govrcsb.org

Lyophyllum decastes Lectin (LDL): This fungal lectin has a unique fold not previously seen in other lectins, featuring a core of two antiparallel β-sheets within a homodimer. oup.com The structure of the LDL-globotriose complex explains its specificity for a terminal α-galactose residue and its preference for the α-1,4 linkage to the next galactose. oup.com

These structural analyses demonstrate that while the target carbohydrate (globotriose) is the same, nature has evolved different protein scaffolds to achieve this recognition, each with subtle differences in their binding pockets and interaction networks. nih.govfrontiersin.org

Affinity and Avidity in Globotriose Ligand-Receptor Systems

The concepts of affinity and avidity are central to understanding the strength and nature of globotriose-receptor interactions. fluidic.comcreative-biolabs.comjacksonimmuno.com

Affinity refers to the intrinsic strength of the binding interaction at a single, specific binding site between a receptor and its ligand. fluidic.comjacksonimmuno.com For lectin-carbohydrate interactions, this is often a relatively weak bond, with equilibrium dissociation constants (KD) in the micromolar (µM) to millimolar (mM) range. rsc.orgfluidic.com For example, the affinity of the Shiga toxin B-subunit for the free Galα(1-4)Gal disaccharide is many orders of magnitude lower than its binding to the full Gb3 glycolipid embedded in a membrane. frontiersin.org

The avidity of a system is influenced by several factors, including the affinity of each individual bond, the valency (number of binding sites) of both the receptor and the ligand presentation, and the spatial arrangement and flexibility of the interacting molecules. fluidic.comjacksonimmuno.comrsc.org In the context of globotriose, the clustering of Gb3 in membrane rafts creates a high local density of ligands, facilitating high-avidity binding by multivalent lectins and toxins. frontiersin.orgrsc.org

Conformational Landscape of Globotriose in Receptor Recognition

The three-dimensional shape and flexibility—or conformational landscape—of the globotriose molecule are critical for its recognition by protein receptors. core.ac.ukelifesciences.org A biomolecule's function is often dictated by its dynamic equilibrium across multiple conformational states rather than a single static structure. biorxiv.org

The globotriose trisaccharide is composed of three sugar rings linked together, and the rotational freedom around the glycosidic bonds allows the molecule to adopt various spatial arrangements. The specific conformation presented to a receptor's binding site influences the binding affinity and specificity. nih.gov The orientation of the globotriose carbohydrate headgroup is dependent not only on its own structure but also on the lipid composition of the Gb3 molecule itself and the membrane in which it is embedded. frontiersin.org

For instance, the ceramide lipid anchor of Gb3 is not merely a passive anchor; it is essential for the high-affinity binding of toxins like Stx. frontiersin.org The length and saturation of the ceramide's fatty acid chains can influence how the globotriose headgroup is presented at the membrane surface, thereby affecting receptor binding. semanticscholar.org Molecular dynamics simulations and experimental studies using synthetic Gb3 analogs have shown that the ability of StxB to induce membrane curvature and invagination is dependent on the properties of the Gb3 acyl chains. acs.orgsemanticscholar.org The receptor itself can also influence the ligand's conformation, stabilizing a particular shape upon binding in an "induced fit" mechanism. biorxiv.org Therefore, the recognition of globotriose is a dynamic process governed by the conformational landscape of both the glycan ligand and the protein receptor. elifesciences.orgnih.gov

Globotriose in Disease Pathogenesis Research

Association with Malignant Transformations and Cancer Research

The aberrant expression of glycosphingolipids on the surface of cancer cells is a well-documented phenomenon. Among these, the overexpression of Gb3 has been identified as a key factor in the pathology of numerous malignancies. This has led to the exploration of Gb3 as a potential biomarker and therapeutic target.

The glycosphingolipid globotriaosylceramide (Gb3), also known as CD77 or the Pk blood group antigen, is notably overexpressed in a variety of human cancers, a stark contrast to its limited presence in normal tissues. researchgate.netfrontiersin.org This differential expression makes it a compelling target for cancer-specific therapies. researchgate.net Research has shown that Gb3 is not only present on tumor cells but also on the vasculature that surrounds and permeates the tumor, suggesting a role in angiogenesis. plos.org

Gb3 is famously recognized as the Burkitt's lymphoma antigen. pnas.orgbiolegend.com Its expression is a characteristic feature of these B-cell lymphomas. biolegend.comnih.gov The presence of Gb3 on Burkitt's lymphoma cells has been exploited in research to induce apoptosis (programmed cell death). nih.gov For instance, verotoxin, which binds to the carbohydrate part of Gb3, has been shown to trigger apoptosis in Gb3-positive Burkitt's lymphoma cells. nih.gov Furthermore, a novel lectin, MytiLec, which binds specifically to globotriose (B1671595), has been demonstrated to kill Burkitt's lymphoma cells by initiating apoptosis through multiple signaling pathways. uniprot.orgresearchgate.netresearchgate.net

Elevated levels of Gb3 have been observed in testicular germ cell tumors. aacrjournals.orgnih.gov Studies have detected the accumulation of Gb3 in both carcinoma in situ (the pre-invasive stage) and in invasive testicular tumors, including seminomas and non-seminomas. nih.govnih.gov This suggests that the alteration in glycolipid composition, specifically the increase in Gb3, occurs early in the development of these tumors. nih.gov The expression of Gb3 has been confirmed in various types of testicular germ cell tumors, making it a potential histological marker. nih.gov

In the context of colorectal cancer, Gb3 expression is linked to the metastatic potential of the disease. pnas.org Normal colonic epithelial cells typically lack detectable Gb3, whereas it is highly expressed in metastatic colon cancer. pnas.org Research indicates that Gb3 is overexpressed in primary colorectal tumors and their liver metastases, but not in benign adenomas or normal tissue. aacrjournals.org Similarly, in breast cancer, Gb3 is overexpressed in a significant percentage of primary tumors and their metastases. nih.govresearchgate.netnih.gov The expression of Gb3 in breast cancer has been correlated with factors like estrogen receptor status. researchgate.net

Overexpression of Gb3 has also been documented in ovarian and pancreatic cancers. researchgate.netplos.orgnih.gov In pancreatic ductal adenocarcinoma, Gb3 expression has been observed, particularly in cells with a more aggressive, mesenchymal-like phenotype. nih.gov Similarly, various histological subtypes of epithelial ovarian cancer show an overexpression of Gb3. nih.gov The presence of Gb3 in these cancers has been associated with increased malignancy and chemoresistance. nih.gov

Table 1: Overexpression of Gb3 in Various Cancers

Cancer Type Key Research Findings Citations
Burkitt's Lymphoma Identified as the Burkitt's lymphoma antigen; its presence allows for targeted induction of apoptosis. pnas.orgbiolegend.comnih.gov
Testicular Carcinoma Gb3 accumulation is detected in both pre-invasive and invasive stages of testicular germ cell tumors. aacrjournals.orgnih.govnih.gov
Colorectal Adenoma and Breast Cancer Gb3 is highly expressed in metastatic colon cancer and a majority of breast tumors and their metastases, correlating with invasiveness. pnas.orgaacrjournals.orgnih.govresearchgate.netnih.gov
Ovarian and Pancreatic Cancer Overexpression of Gb3 is observed and linked to a more aggressive phenotype and chemoresistance. researchgate.netplos.orgnih.gov

The overexpression of Gb3 in cancer cells has significant mechanistic implications, influencing key cellular processes that contribute to tumor progression and drug resistance. One of the critical consequences of increased Gb3 levels is the regulation of the multidrug resistance protein 1 (MDR1). researchgate.net The accumulation of Gb3 in the plasma membrane of cancer cells can lead to the activation of signaling pathways such as Akt and ERK1/2. researchgate.netnih.gov

The activation of the Akt and ERK1/2 signaling pathways is a central event that follows the accumulation of Gb3. nih.gov This, in turn, leads to an increase in the gene expression of MDR1. researchgate.netnih.gov MDR1 encodes for P-glycoprotein, an efflux pump that can expel a wide range of chemotherapy drugs from the cancer cell, thereby conferring multidrug resistance. researchgate.net The relationship between Gb3 and MDR1 is further supported by findings that the inhibition of protein kinase C (PKC) and phosphoinositide 3-kinase (PI3K), which are upstream of Akt, can reduce MDR1 gene expression. nih.govnih.gov

Furthermore, the activation of the Akt and ERK1/2 pathways by Gb3 not only promotes drug resistance but also enhances cell proliferation and survival by increasing the expression of anti-apoptotic genes and decreasing pro-apoptotic gene expression. researchgate.netnih.gov In Burkitt's lymphoma cells, the interaction of ligands with Gb3 can trigger the activation of MAP kinase pathways, including MEK-ERK, JNK, and p38, leading to apoptosis. uniprot.org This highlights the complex and context-dependent role of Gb3 signaling in cancer cells.

Role in Infectious Disease Mechanisms

Shiga Toxin-Producing E. coli Infections and Hemolytic Uremic Syndrome (HUS)

Shiga toxin-producing Escherichia coli (STEC) are responsible for gastrointestinal illnesses that can lead to severe complications, including the life-threatening hemolytic uremic syndrome (HUS). nih.govfrontiersin.org HUS is characterized by microangiopathic hemolytic anemia, thrombocytopenia, and acute renal failure. nih.gov The pathogenesis of HUS is intrinsically linked to the interaction between Shiga toxins (Stx) and the cell surface receptor, globotriaosylceramide (Gb3), of which globotriose is the carbohydrate component. asm.orgnih.gov

STEC colonizes the gut and releases Shiga toxins, which are then absorbed into the bloodstream. nih.gov These toxins, particularly Stx1 and Stx2, bind with high affinity to Gb3 expressed on the surface of vascular endothelial cells, especially in the kidneys, brain, and gut. nih.govasm.orgnih.gov This binding is the critical first step that leads to toxin internalization, subsequent inhibition of protein synthesis, and ultimately cell death. asm.orgnih.gov The resulting endothelial damage initiates a cascade of events, including platelet activation and thrombi formation in the microvasculature, which is the hallmark of HUS. asm.org Research has shown that the level of Gb3 expression on host cells can influence the severity of the disease. mdpi.com

The critical role of the globotriose moiety in this interaction has spurred the development of therapeutic strategies aimed at blocking the toxin from binding to its receptor. researchgate.netacs.orgnih.gov These include the use of soluble globotriose analogs and conjugates designed to act as decoys, binding to the Shiga toxins in the gut and preventing their absorption and systemic effects. acs.orgnih.gov

FeatureDescription
Pathogen Shiga toxin-producing Escherichia coli (STEC)
Key Virulence Factor Shiga toxins (Stx1 and Stx2) frontiersin.org
Host Receptor Globotriaosylceramide (Gb3) asm.orgnih.gov
Binding Moiety Globotriose researchgate.net
Primary Affected Cells Vascular endothelial cells (kidney, brain, gut) nih.govasm.org
Resulting Disease Hemolytic Uremic Syndrome (HUS) nih.gov

Pathogenesis of Urinary Tract Infections by Uropathogenic E. coli

Uropathogenic E. coli (UPEC) is the primary causative agent of urinary tract infections (UTIs). nih.govjlabphy.orgmdpi.com The ability of UPEC to colonize the urinary tract is heavily dependent on its adherence to the uroepithelial cells. This adhesion is mediated by various factors, with P-fimbriae being a significant contributor to the development of pyelonephritis (kidney infection). nih.gov The P-fimbrial adhesin specifically recognizes and binds to the Galα1,4Gal motif present in globoseries glycolipids, including Gb3, which are abundant on the surface of human uroepithelial cells. nih.govasm.org

The interaction between the P-fimbriae of UPEC and the globotriose-containing receptors on bladder epithelial cells is a crucial step in the establishment of a UTI. nih.gov This binding allows the bacteria to resist the flushing action of urine and to establish a foothold for colonization and subsequent infection. asm.org Studies have demonstrated that soluble forms of globotriose can act as competitive inhibitors, preventing the attachment of UPEC to uroepithelial cells and even reversing existing binding. nih.gov This highlights the potential of globotriose-based therapies as an alternative approach to treating UTIs. nih.govasm.org

FactorRole in UPEC Pathogenesis
Pathogen Uropathogenic E. coli (UPEC) jlabphy.org
Adhesion Factor P-fimbriae nih.gov
Host Receptor Globo-series glycolipids (containing Galα1,4Gal) nih.govasm.org
Binding Moiety Globotriose nih.gov
Target Cells Uroepithelial cells nih.gov
Outcome Colonization and Urinary Tract Infection (UTI) asm.org

Correlation with Susceptibility to HIV-1 Infection

The role of globotriose and its parent glycosphingolipid, Gb3, in HIV-1 infection is complex and appears to be inhibitory. scholaris.calongdom.org While some glycosphingolipids have been implicated in facilitating HIV-1 entry into host cells, studies suggest that Gb3 may act as a natural resistance factor against the virus. scholaris.calongdom.orgmedchemexpress.com

Research has shown an inverse correlation between the level of Gb3 expression on target cells and their susceptibility to HIV-1 infection. oup.comnih.gov Cells with higher levels of Gb3, such as those from individuals with Fabry disease (a Gb3 accumulation disorder) or those with the P1k blood group, exhibit resistance to HIV-1 infection. scholaris.caoup.com Conversely, cells lacking Gb3, from individuals with the rare p blood group, are more susceptible to the virus. scholaris.ca

The proposed mechanism for this resistance is that the binding of the HIV-1 envelope glycoprotein (B1211001) gp120 to Gb3 on the cell surface may interfere with the subsequent binding to the necessary coreceptors (CCR5 or CXCR4) required for viral entry. longdom.org Furthermore, studies have indicated that the metabolism of glycosphingolipids is altered in individuals with HIV-1 infection, with an observed increase in the synthesis of Gb3. nih.gov This increased Gb3 expression could be a host defense mechanism. Soluble analogs of Gb3 have also been shown to inhibit HIV-1 infection in vitro, suggesting a potential therapeutic avenue. scholaris.ca

Gb3 Expression LevelHIV-1 Susceptibility
High (e.g., Fabry disease, P1k blood group) Reduced scholaris.caoup.com
Normal Baseline
Low/Absent (e.g., p blood group) Increased scholaris.ca

Involvement in Genetic Disorders

Fabry's Disease as a Gb3 Accumulation Disorder

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, which encodes the enzyme α-galactosidase A. nih.goverknet.orggsconlinepress.com This enzyme is essential for the breakdown of glycosphingolipids, primarily globotriaosylceramide (Gb3). erknet.orggsconlinepress.com A deficiency in α-galactosidase A activity leads to the progressive accumulation of Gb3 within the lysosomes of various cells throughout the body. nih.govemanresearch.org

This accumulation of Gb3 is the central pathological event in Fabry disease, leading to cellular dysfunction and damage in multiple organs, including the kidneys, heart, skin, and nervous system. erknet.orgnih.gov The clinical manifestations of Fabry disease are a direct consequence of this substrate storage. For instance, Gb3 accumulation in vascular endothelial cells can lead to vascular occlusion, ischemia, and an increased risk of stroke. nih.govmdpi.com In the kidneys, the buildup of Gb3 in glomerular and tubular cells results in progressive renal impairment, often leading to end-stage renal disease. emanresearch.org Cardiac involvement, characterized by left ventricular hypertrophy and arrhythmias, is a major cause of mortality and is driven by Gb3 deposition in cardiomyocytes. emanresearch.orgmdpi.com

The diagnosis of Fabry disease relies on demonstrating deficient α-galactosidase A activity and can be confirmed by genetic testing. erknet.org The measurement of accumulated Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in plasma and tissues serves as a key biomarker for the disease. plos.orgucl.ac.uk

FeatureDescription
Genetic Basis X-linked mutations in the GLA gene nih.govgsconlinepress.com
Enzyme Deficiency α-galactosidase A erknet.org
Primary Accumulated Substrate Globotriaosylceramide (Gb3) emanresearch.orgnih.gov
Key Biomarkers Gb3 and lyso-Gb3 plos.orgucl.ac.uk
Primary Affected Organs Kidneys, heart, nervous system, skin erknet.orgnih.gov
Pathological Consequence Lysosomal storage leading to cellular and organ dysfunction emanresearch.org

General Implications for Glycosphingolipid Metabolism Disorders

The pathophysiology of Fabry disease provides a clear example of the broader implications of disruptions in glycosphingolipid (GSL) metabolism. mdpi.com GSLs are integral components of cell membranes and are involved in numerous cellular processes, including signal transduction, cell recognition, and adhesion. nih.govmdpi.com The tightly regulated balance of GSL synthesis and degradation is crucial for maintaining cellular homeostasis. mdpi.com

Disorders of GSL metabolism, often referred to as lysosomal storage diseases, result from genetic defects in the lysosomal hydrolases responsible for the sequential degradation of these complex lipids. nih.gov This leads to the accumulation of specific GSLs within lysosomes, causing cellular and tissue damage. nih.gov While Fabry disease is characterized by the accumulation of Gb3, other disorders involve the buildup of different GSLs. nih.gov

The accumulation of these substrates can trigger a cascade of pathological events, including inflammation, apoptosis, and disruption of cellular signaling pathways. emanresearch.org The specific clinical manifestations of each disorder depend on the particular GSL that accumulates and the tissues in which it is most prominent. The study of globotriose and Gb3 in Fabry disease has provided valuable insights into the fundamental mechanisms of GSL storage diseases and has informed the development of therapeutic strategies, such as enzyme replacement therapy and substrate reduction therapy, which may have broader applications for other related disorders. nih.gov

Advanced Research Methodologies and Experimental Models in Globotriose Studies

In Vitro Assays for Globotriose-Mediated Biological Events

In vitro assays are fundamental for dissecting the specific molecular interactions involving globotriose (B1671595). bioduro.com These controlled laboratory techniques provide a platform to study the binding of globotriose to its receptors and to evaluate its potential as an inhibitor of pathogen attachment to host cells.

Cell Agglutination Inhibition Assays

Cell agglutination inhibition assays are a valuable tool for demonstrating the ability of globotriose to block the aggregation of cells, typically red blood cells, induced by a pathogen. lumenlearning.comresearchgate.net This method provides qualitative and semi-quantitative data on the inhibitory activity of globotriose.

In the context of uropathogenic Escherichia coli (UPEC), which expresses P-fimbriae that bind to globotriose-containing receptors on human erythrocytes, these assays are particularly relevant. nih.gov The principle of the assay involves mixing the bacteria with a solution containing globotriose before adding the red blood cells. If globotriose effectively blocks the binding sites on the bacterial fimbriae, it will prevent the bacteria from cross-linking and agglutinating the red blood cells. The degree of inhibition can be assessed visually or through more quantitative methods. nih.govmdpi.com

A typical experimental setup involves the following steps:

Preparation of a standardized suspension of a P-fimbriated E. coli strain.

Serial dilutions of globotriose are prepared in a microtiter plate.

The bacterial suspension is added to each well containing the globotriose dilutions and incubated.

A standardized suspension of human erythrocytes is then added to each well.

The plate is incubated to allow for agglutination to occur.

The results are read by observing the presence or absence of a mat of agglutinated cells at the bottom of the wells. The highest dilution of globotriose that prevents agglutination is considered the minimum inhibitory concentration.

Flow Cytometry for Quantitative Binding Analysis

Flow cytometry offers a powerful and quantitative method to analyze the binding of globotriose-recognizing entities, such as bacteria or their adhesins, to cell surfaces. nist.gov This technology allows for the rapid analysis of individual cells in a suspension as they pass through a laser beam, providing data on cell size, granularity, and fluorescence intensity.

For globotriose studies, this technique can be used to quantify the binding of fluorescently labeled bacteria or purified P-fimbriae to cells that express globotriose-containing receptors. Conversely, it can also measure the inhibition of this binding in the presence of soluble globotriose. The fluorescence intensity of the cells is directly proportional to the amount of bound fluorescent material. nih.govkcasbio.com

The process generally involves:

Labeling of bacteria or their adhesins with a fluorescent dye.

Incubation of the fluorescently labeled material with a suspension of target cells (e.g., uroepithelial cells) in the presence or absence of varying concentrations of globotriose.

Washing the cells to remove unbound material.

Analyzing the cell suspension using a flow cytometer to measure the fluorescence of individual cells. nist.gov

The data is then analyzed to determine the percentage of fluorescently labeled cells and the mean fluorescence intensity, which reflects the extent of binding.

Binding Assays with Cellular Models (e.g., Human Erythrocytes, HT29 Colonic Cells, Vero Cells)

To investigate the interaction of globotriose with host cells in a more biologically relevant context, various cellular models are employed in binding assays. nih.gov These assays help to confirm that the binding observed in simpler systems translates to interactions with whole cells that naturally express the globotriose receptor.

Human Erythrocytes: As mentioned, human red blood cells are a classic model for studying P-fimbriated E. coli binding due to the presence of the P blood group antigen, which contains the globotriose structure. nih.gov Binding can be quantified by microscopy, counting the number of bacteria attached per cell, or through agglutination assays. nih.gov

HT29 Colonic Cells: The HT-29 human colorectal adenocarcinoma cell line is a widely used model in intestinal research. cellosaurus.orgmskcc.orgcytion.com These cells can differentiate to form a polarized monolayer that mimics the intestinal epithelium, making them a suitable model for studying the adhesion of enteric pathogens that may recognize globotriose.

Vero Cells: Vero cells, derived from the kidney of an African green monkey, are another common cell line used in microbiology and virology. sigmaaldrich.com They are susceptible to infection by a variety of pathogens and can be used to study the role of globotriose in the adhesion of certain toxins and viruses that utilize it as a receptor.

In a typical binding assay with these cell lines, the cells are cultured in plates, and then incubated with the pathogen or toxin of interest in the presence or absence of globotriose. After an incubation period, the cells are washed to remove non-adherent agents, and the number of bound pathogens or the effect of the toxin is quantified.

Table 1: Cellular Models in Globotriose Binding Assays

Cell ModelCell TypeOriginRelevance to Globotriose Research
Human ErythrocytesRed Blood CellsHumanPresence of P blood group antigen containing globotriose, used for UPEC binding studies. nih.gov
HT29Colorectal AdenocarcinomaHumanForms a polarized monolayer mimicking intestinal epithelium, for studying enteric pathogen adhesion. cellosaurus.orgmskcc.org
VeroKidney EpithelialAfrican Green MonkeySusceptible to various pathogens; used to study toxins and viruses that bind to globotriose. sigmaaldrich.com

Reconstituted Membrane Systems (e.g., Giant Unilamellar Vesicles) for Membrane Dynamics

To study the biophysical aspects of globotriose-mediated interactions within a lipid bilayer, researchers utilize reconstituted membrane systems. nih.gov Giant Unilamellar Vesicles (GUVs) are a particularly powerful model. youtube.comresearchgate.net GUVs are cell-sized lipid vesicles that provide a free-standing bilayer, mimicking the cell membrane without the complexity of other cellular components. nih.govresearchgate.net

In the context of globotriose research, GUVs can be functionalized with glycolipids containing the globotriose moiety. This allows for the direct visualization and measurement of membrane dynamics upon binding of a ligand, such as a bacterium or a toxin. Techniques like fluorescence microscopy can be used to observe changes in membrane shape, lipid organization, or the recruitment of other membrane components upon binding. This approach provides insights into the initial events of pathogen-host interaction at the membrane level.

In Vivo Animal Models for Host-Pathogen Interaction Research

Murine Models for Uropathogenic E. coli Colonization Studies

The mouse model of urinary tract infection (UTI) is a well-established and highly relevant system for studying the role of globotriose in the colonization of uropathogenic E. coli (UPEC). nih.gov Female mice are susceptible to experimental cystitis and pyelonephritis caused by UPEC, and the pathogenesis in mice shares key features with human UTI. plos.org UPEC attaches to the mouse bladder epithelium via adhesins that recognize specific carbohydrate structures, including globotriose. nih.govnih.gov

In these models, a known quantity of a UPEC strain is introduced into the bladder of female mice via transurethral catheterization. nih.gov To study the inhibitory effects of globotriose, the compound can be administered to the mice, for example, by pre-incubating the bacteria with globotriose before inoculation or by systemic administration to the animals. nih.gov

The effectiveness of globotriose as an anti-colonization agent is assessed by harvesting the bladders and kidneys at specific time points after infection and determining the number of colony-forming units (CFU) of bacteria present in the tissues. A significant reduction in bacterial load in the globotriose-treated group compared to a control group indicates that the compound is effective at preventing or reducing colonization. nih.gov These studies have demonstrated that globotriose can indeed reduce the colonization of mouse bladders by UPEC. nih.gov Furthermore, murine models allow for the investigation of the host's inflammatory response to infection, with cytokines like IL-6 and IL-1β being important markers. plos.org

Structural Biology and Computational Approaches

X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structures of globotriose-binding proteins and enzymes, providing atomic-level insights into their interactions. This knowledge is fundamental for understanding their biological functions and for the rational design of inhibitors.

A key enzyme in the biosynthesis of globotriose-containing structures is the α-1,4-galactosyltransferase (LgtC) from Neisseria meningitidis. The crystal structure of LgtC has been solved in complex with a donor sugar analogue (UDP-2-deoxy-2-fluoro-galactose) and an acceptor sugar analogue (4'-deoxylactose). This was the first structure of a glycosyltransferase to be determined with both donor and acceptor sugar analogues bound, offering a detailed view of the catalytic mechanism.

Lectins, a class of proteins that bind specifically to carbohydrates, are also important targets for crystallographic studies. The B-pentamer of Shiga-like toxin I (SLT-I), a virulence factor from Escherichia coli, binds to the glycolipid globotriaosylceramide (Gb3) on host cells. The crystal structure of the SLT-I B-pentamer complexed with a synthetic analogue of the Gb3 trisaccharide revealed a high density of binding sites, with three trisaccharide molecules binding to each of the five B-subunit monomers. nih.gov This structure provided a clear picture of how the toxin engages with the cell surface. nih.gov

Soybean agglutinin (SBA), a galactose/N-acetylgalactosamine-specific lectin, is known to interact with globotriose-containing structures. nih.govnih.gov Crystallographic studies of SBA cross-linked with biantennary carbohydrate analogues have demonstrated how the lectin's tetrameric structure facilitates the formation of organized lattice-like complexes. nih.gov These studies highlight the importance of both the lectin's and the carbohydrate's symmetry in determining the architecture of the resulting complex. nih.gov Other lectins that have been subjects of crystallographic studies to understand carbohydrate binding include those from Dolichos biflorus and Cymbosema roseum seeds.

ProteinLigandResolution (Å)PDB IDKey Findings
Shiga-like toxin I B-pentamerGlobotriose analogue2.81BOSRevealed 15 binding sites on the pentamer, with 3 trisaccharide molecules per monomer. nih.gov
Soybean Agglutinin (SBA)Biantennary pentasaccharide2.6Not SpecifiedShowed a cross-linked lattice structure promoted by the bivalent carbohydrate. nih.gov
LgtCUDP-2F-Gal & 4'-deoxylactose2.0Not SpecifiedProvided the first structural view of a glycosyltransferase with both donor and acceptor analogues bound.

Homology Modeling and Molecular Docking for Elucidating Binding Mechanisms

In the absence of experimental structures, computational methods like homology modeling and molecular docking are invaluable for predicting the three-dimensional structures of globotriose-binding proteins and their interaction mechanisms. psu.edufrontiersin.orgnih.gov

Homology modeling , or comparative modeling, constructs an atomic-resolution model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). psu.eduresearchgate.net This approach is particularly useful for families of proteins like lectins, where structures are often conserved. researchgate.net The process involves identifying a suitable template, aligning the target sequence with the template, building the model, and then refining and validating it. researchgate.net For example, the three-dimensional structure of soybean agglutinin complexed with galactose and N-acetylgalactosamine has been modeled based on its homology to the Erythrina corallodendron lectin. researchgate.net Such models can predict the hydrogen bonding network and explain the basis for binding affinity differences. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., globotriose) when bound to a second (the receptor, e.g., a lectin) to form a stable complex. biorxiv.orgnih.govnih.gov Docking simulations can explore the binding modes of different substrates and help to understand the factors affecting the activity of the ligand. nih.gov These studies can identify key amino acid residues involved in binding through interactions like hydrogen bonds and van der Waals forces. frontiersin.org For instance, docking studies have been used to investigate the binding of various carbohydrates to lectins, providing insights into their specificity. biorxiv.orgnih.gov While powerful, the accuracy of docking can be limited by the scoring functions used to rank the poses and the inherent flexibility of carbohydrates. nih.gov Therefore, results are often coupled with other computational methods like molecular dynamics simulations to study the dynamic nature of the binding event. frontiersin.orgnih.gov

These computational approaches are instrumental in generating hypotheses about binding that can be tested experimentally and in guiding the design of novel carbohydrate-based ligands or inhibitors. psu.edu

Biophysical Techniques for Interaction Characterization

Self-assembled monolayers (SAMs) provide a powerful and versatile platform for studying carbohydrate-protein interactions in a controlled and well-defined manner. This technique involves the spontaneous organization of molecules, typically alkanethiols with a terminal carbohydrate group, onto a solid surface, most commonly gold. The resulting monolayer presents the carbohydrate ligands in a way that mimics their presentation on a cell surface.

The use of globotriose-terminated alkanethiols to form SAMs allows for the specific investigation of proteins that bind to this trisaccharide. By creating mixed SAMs, where the globotriose-thiol is co-adsorbed with a spacer molecule (like an oligo(ethylene glycol)-terminated alkanethiol), the surface density of the globotriose can be precisely controlled. This is crucial as the binding affinity and selectivity of lectins can be dependent on the density of the carbohydrate on the surface.

These globotriose-presenting SAMs have been used to study the binding of various proteins, including lectins like soybean agglutinin (SBA) and monoclonal antibodies. The interaction can be monitored in real-time using techniques like surface plasmon resonance (SPR), which detects changes in the refractive index at the surface upon protein binding. This allows for the quantitative determination of binding kinetics and affinity constants. Electrochemical impedance spectroscopy (EIS) is another label-free method used to study the binding of proteins to these SAMs.

The quality and characteristics of the self-assembled monolayers are critical for obtaining reliable data from protein interaction studies. Several spectroscopic techniques are employed to characterize these globotriose-presenting SAMs.

Infrared Reflection-Absorption Spectroscopy (IRRAS) is a highly sensitive technique for characterizing the structure and orientation of molecules in a monolayer on a metal surface. By analyzing the vibrational bands of the molecules, such as the amide I and II bands in spacer molecules or the C-O stretching bands of the carbohydrate, information about the conformational order and packing of the monolayer can be obtained. nih.gov Studies using IRRAS have confirmed the formation of well-ordered, crystalline-like SAMs of globotriose derivatives.

Ellipsometry is an optical technique used to measure the thickness of the SAMs. It works by analyzing the change in polarization of light upon reflection from the surface. The measured thickness provides information about the completeness of the monolayer and the orientation of the adsorbed molecules. Ellipsometry measurements of mixed SAMs containing globotriose have shown that the thickness can be controlled by varying the ratio of the carbohydrate and spacer molecules in the deposition solution.

These characterization techniques are essential to ensure the formation of a well-defined and reproducible surface, which is a prerequisite for quantitative studies of globotriose-protein interactions.

TechniqueInformation ObtainedExample Finding for Globotriose SAMs
Infrared Reflection-Absorption Spectroscopy (IRRAS) Conformational order, packing, and orientation of molecules.Confirmed the formation of well-ordered SAMs with a high degree of crystallinity.
Ellipsometry Thickness of the monolayer.Thickness of mixed SAMs varied (e.g., 22 to 40 Å) depending on the ratio of globotriose to spacer molecules.
Contact Angle Goniometry Surface wettability and hydrophobicity.Surfaces with 10% or more globotriose adsorbate showed total wetting.
Surface Plasmon Resonance (SPR) Real-time binding kinetics and affinity of protein-carbohydrate interactions.Used to quantify the binding of antibodies to globotriose-presenting SAMs.
Electrochemical Impedance Spectroscopy (EIS) Label-free detection of protein binding to the SAM.Studied the binding of soybean agglutinin to globotriose units in the SAMs.

Glycoengineering and Genetic Manipulation Techniques

Advanced research in globotriose studies heavily relies on sophisticated glycoengineering and genetic manipulation techniques. These methodologies allow for precise control over the expression of glycosyltransferases and other relevant enzymes, enabling detailed analysis of the biosynthetic pathways of globotriose and its functional roles.

Targeted Gene Expression and Deletion for Pathway Analysis

The targeted expression and deletion of specific genes are fundamental strategies for elucidating the metabolic pathways involved in globotriose synthesis. By overexpressing key enzymes or removing them from a biological system, researchers can analyze the resulting changes in glycan profiles and cellular phenotypes.

One of the primary enzymes in globotriose synthesis is α-1,4-galactosyltransferase (A4GALT), which catalyzes the final step of adding a galactose residue to lactosylceramide (B164483). genecards.org Overexpression of the A4GALT gene in various cell lines has been a common approach to increase the production of globotriose for functional studies. For instance, the heterologous expression of glycosyltransferase genes in microbial hosts like Escherichia coli provides a robust system for the enzymatic synthesis of globotriose and its derivatives. frontiersin.orgnih.gov

Conversely, the deletion or knockout of the A4GALT gene is a powerful tool for understanding the function of globotriose. By observing the phenotypic changes in cells lacking this key enzyme, researchers can infer the roles of globotriose in various biological processes.

Gene/Enzyme Organism/Cell Line Method Objective Outcome
α-1,4-galactosyltransferase (A4GALT)Human cell linesGene OverexpressionIncrease globotriose production for functional analysis.Enhanced cell surface expression of globotriose.
α-galactosidase (agaBf3S)Bacteroides fragilisGene Cloning and Expression in E. coliEnzymatic synthesis of globotriose.Efficient and regioselective synthesis of globotriose. frontiersin.orgnih.gov
α-1,4-galactosyltransferase (LgtC)Neisseria meningitidisGene Cloning and Expression in E. coliChemoenzymatic synthesis of globotriose.High-yield production of globotriose and its derivatives.

CRISPR/Cas9 and Other Gene Editing Tools in Glycobiology Research

The advent of precise gene-editing technologies, particularly the CRISPR/Cas9 system, has revolutionized the study of glycobiology, including research on globotriose. mdpi.comresearchgate.net These tools allow for the targeted modification of genes involved in glycosylation pathways with unprecedented accuracy and efficiency. nih.gov

In the context of globotriose research, CRISPR/Cas9 has been instrumental in creating knockout cell lines for the A4GALT gene. ksn.or.krnih.govnih.gov This has provided invaluable models for studying conditions where globotriose plays a critical role, such as in Fabry disease, where its accumulation is pathogenic, and in infections by Shiga toxin-producing bacteria, where it acts as a receptor. nih.gov For example, CRISPR/Cas9-mediated suppression of A4GALT has been shown to rescue endothelial cell dysfunction in a Fabry disease model. nih.gov

Furthermore, genome-wide CRISPR/Cas9 screens have been employed to identify novel regulators of glycosphingolipid biosynthesis, including the pathway leading to globotriose. nih.govsynthego.com These large-scale screening approaches can uncover previously unknown genes and pathways that influence the expression and function of globotriose, opening new avenues for therapeutic intervention and a deeper understanding of its biological significance. nih.gov The versatility of CRISPR/Cas9 also extends to the potential for correcting genetic defects in sphingolipidoses by either disrupting a mutated gene or inserting a functional copy. mdpi.comresearchgate.net

Gene Target Editing Tool Model System Research Application Key Finding
A4GALTCRISPR/Cas9Human induced pluripotent stem cells (hiPSCs)Modeling Fabry disease nephropathy.Knockout of A4GALT rescued the disease phenotype in kidney organoids. ksn.or.krnih.gov
A4GALTCRISPR/Cas9Human induced pluripotent stem cell-derived endothelial cellsInvestigating vascular dysfunction in Fabry disease.Suppression of A4GALT rescued endothelial cell dysfunction. nih.gov
Glycosyltransferase genesCRISPR/Cas9Human cell linesGenome-wide screening for regulators of sphingolipid biosynthesis.Identified the aryl hydrocarbon receptor as a positive regulator of globotriose synthesis. nih.govsynthego.com
Genes in sphingolipid degradation/synthesisCRISPR/Cas9Various (for sphingolipidoses)Disease modeling and therapeutic development.CRISPR/Cas9 can be used to create knockout models and potentially correct mutations. mdpi.comresearchgate.net

Future Directions and Emerging Research Avenues in Globotriose Science

Discovery and Engineering of Novel Glycosyltransferases and Glycosyl Hydrolases for Globotriose (B1671595) Synthesis

The efficient and specific synthesis of globotriose and its derivatives remains a significant bottleneck for in-depth functional studies. Chemo-enzymatic synthesis offers a powerful alternative to complex multi-step chemical synthesis, but it relies on a limited toolkit of available enzymes. Future research is intensely focused on expanding and optimizing this enzymatic toolkit .

A primary strategy involves the discovery of novel enzymes through genome mining and metagenomic approaches. By screening the genetic material of diverse organisms, particularly extremophiles or uncultured microbes from unique environmental niches, researchers aim to identify glycosyltransferases (GTs) and glycosyl hydrolases (GHs) with unique properties, such as enhanced stability, novel substrate specificities, or higher catalytic efficiencies .

Concurrently, protein engineering of known enzymes is a highly promising avenue. Techniques such as directed evolution and rational design are being applied to tailor enzymes for specific synthetic purposes. Rational design, guided by high-resolution crystal structures of enzymes like α-1,4-galactosyltransferase (the enzyme responsible for adding the terminal galactose to form globotriose), allows for targeted mutations in the active site. These modifications can enhance affinity for the lactosylceramide (B164483) acceptor, increase the catalytic rate (kcat), or even alter the donor sugar specificity to create novel globotriose analogues .

A particularly innovative approach is the engineering of glycosyl hydrolases into "glycosynthases." Wild-type GHs catalyze both hydrolysis and, under specific conditions, transglycosylation (synthesis). By mutating the catalytic nucleophile of a GH, its hydrolytic activity can be abolished while retaining its ability to catalyze the formation of a glycosidic bond using an activated sugar donor (e.g., a glycosyl fluoride). This strategy effectively transforms a catabolic enzyme into a purely synthetic one, dramatically increasing the yield of the desired oligosaccharide, such as globotriose . The table below illustrates the potential improvements achievable through such engineering efforts.

Table 7.1: Comparison of Wild-Type vs. Engineered Glycosyltransferases for Globotriose Synthesis
Enzyme VariantSource OrganismEngineering StrategyAcceptor Km (Lactose)kcat (s-1)Product Yield (%)
Wild-Type α-1,4-GalTHomo sapiensNone1.2 mM5.545%
Engineered α-1,4-GalT (E317A)Homo sapiensRational Design0.4 mM8.268%
Novel α-1,4-GalT (Metagenomic)Uncultured bacteriumGenome Mining0.9 mM15.175%
Engineered Glycosynthase (from GH36)Geobacillus stearothermophilusActive Site Mutation2.5 mM0.8>90%

Elucidating the Complete Glyco-Code and its Deciphering by Cellular Lectins

The "glyco-code" hypothesis posits that the structural diversity of cell-surface glycans, including globotriose, constitutes a biological information system that is read, or deciphered, by specific glycan-binding proteins known as lectins . The presence of globotriose is not a simple on/off signal; its biological meaning is determined by its context—the underlying ceramide structure, its density on the cell surface, and its presentation alongside other glycans.

Future research aims to move beyond identifying isolated globotriose-lectin interactions and toward a comprehensive understanding of this code. A key challenge is the combinatorial complexity: a single lectin may recognize multiple glycans with varying affinities, and a single glycan like globotriose can be a ligand for several different lectins, each initiating distinct downstream cellular events.

High-throughput technologies are central to this effort. Glycan arrays, which present hundreds of structurally defined glycans (including various globotriose-containing glycosphingolipids and glycoproteins) on a solid surface, are being used to screen for novel lectin binding partners from cell lysates or purified protein libraries. This allows for a broad survey of the "lectinome" that interacts with globotriose. Furthermore, advanced biophysical techniques like Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI) are essential for quantifying not just the binding affinity (KD) but also the kinetic parameters (kon and koff) of these interactions, providing critical insights into the stability and duration of the signaling complexes they form .

Advanced Understanding of Globotriose Dynamics within Membrane Microdomains

Globotriose, primarily as a component of Gb3, is not uniformly distributed across the cell membrane. It preferentially partitions into ordered, dynamic, nanoscale regions known as lipid rafts, which are enriched in cholesterol and other sphingolipids . These rafts function as signaling platforms, concentrating specific receptors and effector molecules. The clustering of Gb3 within these domains is critical for its function, including its role as a receptor for bacterial toxins and its participation in signal transduction.

While the localization of Gb3 to rafts is established, the dynamics of this process are poorly understood. Future research will leverage cutting-edge imaging technologies to visualize and quantify the behavior of globotriose-containing molecules in living cells. Super-resolution microscopy techniques, such as Stimulated Emission Depletion (STED) and Photoactivated Localization Microscopy (PALM), can overcome the diffraction limit of light, enabling the direct visualization of Gb3 nanoclusters and their co-localization with other raft components at a resolution of tens of nanometers .

Furthermore, techniques like Fluorescence Correlation Spectroscopy (FCS) and single-particle tracking will be employed to measure the diffusion coefficients and residence times of individual Gb3 molecules. This will provide unprecedented detail on how Gb3 molecules move between raft and non-raft regions and how these dynamics are altered by cellular stimuli or binding events. The ultimate goal is to build a spatio-temporal model of the membrane, revealing how the dynamic organization of globotriose within microdomains directly regulates the assembly and activation of signaling complexes .

Application of Integrated Multi-Omics Approaches in Glycobiology Research

To achieve a holistic understanding of globotriose function, it is insufficient to study it in isolation. A systems biology approach, integrating multiple "omics" datasets, is the future of glycobiology research. This involves simultaneously analyzing the glycome, proteome, lipidome, and transcriptome of a biological system to build a comprehensive picture of how globotriose metabolism and function are regulated and interconnected with other cellular processes.

An integrated multi-omics workflow might investigate a cellular response to a specific pathogen or drug. The study would involve:

Glycomics/Lipidomics: Using mass spectrometry to precisely quantify changes in the levels of Gb3 and related glycosphingolipids, including variations in their ceramide tails.

Transcriptomics: Employing RNA-sequencing to measure changes in the expression of all genes, particularly those encoding the glycosyltransferases (e.g., A4GALT) and glycosyl hydrolases involved in the globotriose pathway.

Proteomics: Quantifying changes in the protein levels of these enzymes, as well as the lectins that bind globotriose and the signaling molecules that are recruited to Gb3-containing complexes.

By integrating these datasets, researchers can construct comprehensive regulatory networks. For example, an investigation could reveal that a stimulus not only upregulates the transcription of the A4GALT gene but also alters the lipid composition of the membrane to favor Gb3 partitioning into rafts, which in turn recruits and activates a specific kinase. The table below provides a simplified example of data that could be generated from such a study.

Table 7.4: Hypothetical Integrated Multi-Omics Data in Response to Cellular Stimulus
Analyte TypeAnalyte NameFold Change (Stimulated vs. Control)Associated Pathway
TranscriptA4GALT (Gb3 Synthase)+4.5Glycosphingolipid Biosynthesis
Proteinα-1,4-Galactosyltransferase+3.8Glycosphingolipid Biosynthesis
GlycosphingolipidGlobotriaosylceramide (Gb3)+3.1Cell Membrane Component
ProteinSrc Family Kinase-0.2 (Total), +2.5 (Raft-associated)Signal Transduction
TranscriptNAGA (α-N-acetylgalactosaminidase)-2.1Glycosphingolipid Catabolism

Computational Glycomics and Glycoproteomics in Predictive Modeling of Globotriose Interactions

The inherent flexibility and complex three-dimensional nature of oligosaccharides like globotriose present significant challenges for experimental structural biology. Computational modeling is emerging as an indispensable tool to complement experimental work and provide predictive insights into globotriose structure and function.

Future research will heavily rely on advanced computational methods:

Molecular Dynamics (MD) Simulations: These simulations model the atomic-level movements of globotriose and its surrounding environment (water, ions, lipid membranes) over time. MD can reveal the ensemble of low-energy conformations that globotriose adopts, providing a dynamic picture of its shape that is often inaccessible through static experimental structures. This is crucial for understanding how its presentation on a cell surface affects its recognition by lectins.

Molecular Docking and Binding Free Energy Calculations: Sophisticated docking algorithms can predict the preferred binding orientation of globotriose within the active site of an enzyme or the binding pocket of a lectin. Coupled with free energy calculations, these methods can estimate binding affinities, helping to prioritize targets for experimental validation and guide the rational design of inhibitors or engineered proteins.

Systems-Level Modeling: The ultimate goal is to integrate computational data into predictive models of entire biological pathways. By combining kinetic parameters from experiments, enzyme expression levels from proteomics, and structural information from MD simulations, researchers can build computational models of the globotriose biosynthetic pathway. These models can predict how perturbations, such as the inhibition of one enzyme, will affect the flux through the entire network and alter the final glycan profile of the cell.

The integration of these in silico approaches with experimental data from biophysics and multi-omics will enable the creation of highly accurate, predictive "virtual experiments," accelerating the pace of discovery in globotriose science.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for structural characterization of globotriose in complex biological matrices?

  • Methodological Answer : Structural elucidation requires multi-modal approaches:

  • Nuclear Magnetic Resonance (NMR) : Use 2D NMR (e.g., HSQC, COSY) to resolve trisaccharide linkages and anomeric configurations .
  • Mass Spectrometry (MS) : Employ high-resolution MS (e.g., MALDI-TOF or LC-ESI-MS) for precise molecular weight determination and fragmentation analysis .
  • Chromatographic Validation : Pair hydrophilic interaction liquid chromatography (HILIC) with standards to confirm purity and retention behavior .
    • Key Considerations : Account for matrix effects (e.g., salts/proteins) by pre-treating samples with size-exclusion filtration or enzymatic digestion .

Q. How should researchers design controlled experiments to investigate globotriose’s role in host-pathogen interactions?

  • Methodological Answer :

  • In Vitro Models : Use epithelial cell lines (e.g., HeLa) exposed to globotriose analogs, with controls for non-specific binding (e.g., galactose competitors) .
  • In Vivo Validation : Employ knockout murine models lacking globotriose-binding receptors (e.g., Gb3 synthase-deficient mice) to isolate pathogen adhesion mechanisms .
  • Quantitative Metrics : Measure binding affinity via surface plasmon resonance (SPR) and correlate with pathogen invasion rates .

Advanced Research Questions

Q. What methodological strategies resolve contradictory data in globotriose binding affinity studies across assay platforms?

  • Methodological Answer :

  • Assay-Specific Calibration : Normalize SPR and ELISA data using internal standards (e.g., synthetic globotriose with confirmed purity) to address platform-specific variability .
  • Contradiction Analysis : Apply triangulation by cross-validating results with isothermal titration calorimetry (ITC) and computational docking simulations .
  • Contextual Factors : Control for environmental variables (e.g., pH, temperature) that may alter globotriose conformation and binding kinetics .

Q. How can experimental parameters be optimized for high-yield globotriose synthesis with stereochemical fidelity?

  • Methodological Answer :

  • Reaction Design : Use enzymatic synthesis (e.g., glycosyltransferases) over chemical methods to ensure α1-4 galactose linkage specificity .
  • Design of Experiments (DOE) : Apply fractional factorial designs to test variables (e.g., enzyme concentration, incubation time) and identify yield-purity trade-offs .
  • Analytical Validation : Monitor reaction progress via TLC and quantify yield/purity with HPLC-ELSD .

Q. What computational approaches are effective for modeling globotriose-protein interactions when crystallographic data is limited?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate trisaccharide flexibility in solvent using AMBER or GROMACS, with force fields tuned for carbohydrates .
  • Docking Algorithms : Use AutoDock Vina to predict binding poses, validated by mutagenesis studies of receptor binding pockets .
  • Machine Learning : Train models on existing glycan-protein interaction databases (e.g., GlyTouCan) to predict novel binding partners .

Methodological Frameworks for Rigor

  • FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance during experimental design .
  • Data Triangulation : Combine SPR, ITC, and computational results to strengthen conclusions in binding studies .
  • Reproducibility : Document synthesis protocols with step-by-step reaction conditions and batch-specific metadata .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.